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molecular formula C8H8O3 B1616636 Maldene 285 CAS No. 25655-35-0

Maldene 285

Cat. No. B1616636
M. Wt: 152.15 g/mol
InChI Key: FFPOAADRIDYUKW-UHFFFAOYSA-N
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Patent
US04170583

Procedure details

The same apparatus and method as used in comparative Example 1 were employed for the reaction of 2,500 milliliters acetone, 294 grams maleic anhydride, 162 grams butadiene, 4.9 grams azo-bis-isobutylnitrile and 18.0 grams n-dodecylmercaptan. There was obtained 278 grams butadiene-maleic acid anhydride copolymer. The viscosity of this polymer was 0.21. Its sulfur content was 0.33 percent. Terminal dodecylthio radicals as calculated from the sulfur content were 2.2 percent of the polymer, well corresponding to an NMR value of 2.3. 15.5 grams polymer was charged to a separable flask of the type used in comparative Example 1, followed by the addition of 155 grams water and 10.7 grams potassium hydroxide. The whole was stirred at room temperature for 4 hours. The solution thereby obtained was added with 130 milliliters of 1 mol/liter magnesium sulfate and stirred vigorously. It was then heated for 2 hours with use of a hot bath of 100° C. but with no stirring, whereupon the solution was separated into a rubber-like solid phase and a liquid phase, respectively. The liquid layer was removed, and thereafter the flask was cooled, whereby the rubbery solid became progressively liquefied. After a lapse of one hour, there was obtained a viscous transparent liquid. This will be hereafter referred to as E-1.
Quantity
294 g
Type
reactant
Reaction Step One
Quantity
162 g
Type
reactant
Reaction Step One
[Compound]
Name
azo-bis-isobutylnitrile
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.C=CC=C>C(S)CCCCCCCCCCC.CC(C)=O>[CH2:1]=[CH:2][CH:3]=[CH2:4].[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH:2]=[CH:3]1 |f:4.5|

Inputs

Step One
Name
Quantity
294 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
162 g
Type
reactant
Smiles
C=CC=C
Name
azo-bis-isobutylnitrile
Quantity
4.9 g
Type
reactant
Smiles
Name
Quantity
18 g
Type
catalyst
Smiles
C(CCCCCCCCCCC)S
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=CC=C.C1(\C=C/C(=O)O1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 278 g
YIELD: CALCULATEDPERCENTYIELD 121.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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